molecular formula C18H21N5O3S B3749527 N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide

N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide

Cat. No.: B3749527
M. Wt: 387.5 g/mol
InChI Key: GNWBADHWYSYMBL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a tetrazole ring, and a methoxybenzene moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the corresponding amine with a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the tetrazole and sulfonamide intermediates with the 2-methoxybenzene derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing crystallization, distillation, and chromatography to achieve high purity.

    Process Optimization: Adjusting reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation Products: Hydroxyl derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interact with receptors and enzymes in a specific manner.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-5-(1-methyltetrazol-5-yl)-2-methoxybenzenesulfonamide
  • N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-hydroxybenzenesulfonamide

Uniqueness

N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide is unique due to the presence of both the tetrazole ring and the methoxybenzene moiety, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-5-23-18(19-21-22-23)14-7-9-16(26-4)17(11-14)27(24,25)20-15-8-6-12(2)10-13(15)3/h6-11,20H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWBADHWYSYMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide
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N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide
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N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide
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N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide
Reactant of Route 5
N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide
Reactant of Route 6
N-(2,4-dimethylphenyl)-5-(1-ethyltetrazol-5-yl)-2-methoxybenzenesulfonamide

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